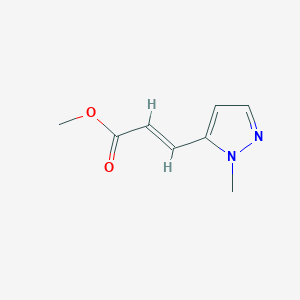

MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate

説明

BenchChem offers high-quality MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl (E)-3-(2-methylpyrazol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPAJXJAHUANQO-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Bioactivity: A Technical Guide to Pyrazole Acrylate Derivatives

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing structural rigidity with reactive potential during lead optimization. Pyrazole acrylate derivatives have emerged as a privileged class of compounds, merging the robust, hydrogen-bonding capacity of the pyrazole core with the electrophilic, Michael-acceptor properties of the acrylate moiety. This unique structural synergy allows these molecules to engage diverse biological targets, ranging from cyclooxygenase (COX) enzymes in inflammatory pathways to critical metabolic nodes in cancer and agricultural pests.

This whitepaper dissects the causality behind their biological activity, synthesizes quantitative efficacy data, and provides self-validating experimental protocols for their synthesis and evaluation.

Structural Rationale and Mechanistic Causality

The pyrazole ring provides a stable, lipophilic scaffold that effectively mimics the spatial arrangement of natural substrates, allowing it to dock seamlessly into the hydrophobic pockets of target enzymes. The addition of an acrylate functional group introduces a conjugated α,β -unsaturated carbonyl system. This acts as a soft electrophile, capable of forming reversible or irreversible covalent bonds with nucleophilic cysteine residues in target proteins.

-

Anti-inflammatory Action: Derivatives such as 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates exhibit potent anti-inflammatory activity. By fitting into the COX active site, the pyrazole core anchors the molecule, while the acrylate tail modulates the enzyme's conformational dynamics, yielding IC 50 values comparable to standard NSAIDs like diclofenac[1].

-

Anticancer Efficacy: In oncology, pyrazole-acrylates disrupt cellular proliferation by inducing apoptosis and modulating the NF- κ B/TNF- α /ROS signaling axis. Specific derivatives have demonstrated remarkable cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines[2].

-

Agrochemical Applications: Beyond human therapeutics, pyrazole amide derivatives bearing methyl acrylate substructures have shown extraordinary larvicidal activity against agricultural pests like Plutella xylostella, outperforming traditional agents like chlorpyrifos[3].

Fig 1: Pharmacological modulation of inflammatory and apoptotic pathways by pyrazole-acrylates.

Quantitative Data Summary

To objectively evaluate the structure-activity relationship (SAR), it is essential to compare the inhibitory concentrations across different biological domains. The table below synthesizes quantitative data from recent authoritative screenings.

| Compound Class | Target / Cell Line | Biological Activity | Efficacy Metric | Reference |

| Triazole-linked Pyrazole-Acrylate | COX / Inflammation | Anti-inflammatory | IC 50 : 57.24–69.15 µg/mL | [1] |

| Pyrazole-Acrylate (136b) | MCF-7 (Breast Cancer) | Antiproliferative | IC 50 : 1.764 µM | [2] |

| Pyrazole-Acrylate (136b) | A549 (Lung Cancer) | Antiproliferative | IC 50 : 1.962 µM | [2] |

| Pyrazole Amide (Methyl Acrylate) | P. xylostella (Pest) | Larvicidal | LC 50 : 8.0 × 10 −4 mg/L | [3] |

Experimental Protocols: A Self-Validating Approach

As scientists, we must ensure our workflows are reproducible and self-validating. The following protocols detail the synthesis of the pyrazole-acrylate scaffold and the subsequent in vitro cytotoxicity evaluation.

Protocol A: Synthesis of Pyrazole-Acrylate Scaffolds via Knoevenagel Condensation

Causality: We utilize a Knoevenagel condensation between a pyrazole-4-carbaldehyde and an active methylene compound[4]. This approach is chosen because the weak base catalysis minimizes side reactions (like Michael additions of the solvent) while driving the equilibrium forward via water removal.

-

Preparation: Dissolve 1.0 equivalent of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in anhydrous ethanol (25 mL).

-

Activation: Add 1.1 equivalents of the active methylene compound (e.g., diethyl malonate or a stabilized phosphonium ylide).

-

Catalysis: Introduce a catalytic amount of piperidine (0.1 equivalents).

-

Self-Validation Step: Monitor the immediate color change; a shift to deep yellow indicates the formation of the reactive iminium intermediate.

-

-

Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

-

Isolation: Cool to room temperature, pour into ice-cold water, and filter the resulting precipitate. Recrystallize from ethanol to yield the pure pyrazole-acrylate derivative.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is selected because it directly measures mitochondrial succinate dehydrogenase activity. Since pyrazole-acrylates often induce apoptosis via mitochondrial dysfunction (ROS generation), MTT provides a highly sensitive, mechanistically relevant readout of cell viability[2].

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 or A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere.

-

Treatment: Aspirate media and treat cells with varying concentrations of the pyrazole-acrylate derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).

-

Incubation: Incubate for 48 hours.

-

Self-Validation Step: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO) to ensure assay dynamic range and baseline viability are intact.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

-

Solubilization & Reading: Remove the media carefully, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate IC 50 using non-linear regression analysis.

Fig 2: Sequential workflow from chemical synthesis to biological data analysis.

Conclusion

The strategic fusion of pyrazole and acrylate moieties creates a versatile pharmacophore capable of targeted covalent and non-covalent interactions. By understanding the causality behind their chemical reactivity and biological targets, researchers can rationally design next-generation therapeutics and agrochemicals with optimized efficacy and reduced off-target toxicity.

References

-

Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

-

SYNTHESIS OF PHOSPHORANYLIDENE PYRAZOLONE, PYRAZOLE ACRYLATE AND PYRAZOLE ACRILONITRILE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.[Link]

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Acrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2] Its fusion with an acrylate moiety gives rise to pyrazole acrylates, a class of compounds with burgeoning potential in drug discovery. This guide provides a comprehensive technical overview of the discovery and synthesis of novel pyrazole acrylates. We will delve into the strategic design principles, explore robust synthetic methodologies, and illuminate the critical structure-activity relationships that drive the development of these promising therapeutic agents. This document is intended to serve as a practical and insightful resource for researchers dedicated to advancing the frontiers of pharmaceutical science.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This distinction arises from its remarkable ability to interact with a wide array of biological targets through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.[4] The two adjacent nitrogen atoms within the pyrazole ring confer unique electronic properties and act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein and enzyme active sites.[5]

The versatility of the pyrazole core is evident in the diverse pharmacological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][6] A significant number of FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug ibrutinib, feature a pyrazole moiety, underscoring its clinical significance.[1][2][6] The continued exploration of pyrazole-containing compounds is a testament to their enduring value in the quest for novel therapeutics.[3]

The incorporation of an acrylate functionality onto the pyrazole backbone introduces a reactive Michael acceptor, opening new avenues for covalent modification of biological targets and expanding the potential therapeutic applications of this remarkable scaffold.

Strategic Design and Synthetic Pathways

The synthesis of novel pyrazole acrylates is a multi-step process that begins with the strategic design of the target molecule. This design phase is guided by an understanding of the desired biological activity and the structure-activity relationships (SAR) of related compounds. The general workflow for the discovery and synthesis of novel pyrazole acrylates is depicted below.

Caption: A generalized workflow for the discovery and synthesis of novel pyrazole acrylates.

Synthesis of the Pyrazole Aldehyde Intermediate

A key precursor in the synthesis of many pyrazole acrylates is a pyrazole-4-carbaldehyde derivative. A common and effective method for the synthesis of this intermediate is the Vilsmeier-Haack reaction.[7] This reaction involves the formylation of an active methylene group adjacent to the pyrazole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-pyrazolone

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool dimethylformamide (DMF, 5 equivalents) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

-

Substrate Addition: After the addition of POCl₃ is complete, add the 1,3-disubstituted-5-pyrazolone (1 equivalent) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, pour the mixture onto crushed ice with stirring.

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-4-carbaldehyde.

Formation of the Acrylate Moiety: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely employed method for forming the α,β-unsaturated system of the acrylate moiety.[8][9] This reaction involves the condensation of the pyrazole aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate or malonic acid, in the presence of a basic catalyst.[8][10]

Caption: Schematic of the Knoevenagel condensation for pyrazole acrylate synthesis.

Experimental Protocol: Knoevenagel Condensation for Pyrazole Acrylate Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 equivalent) and the active methylene compound (e.g., ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyridine, to the reaction mixture.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure pyrazole acrylate.

Alternative Synthetic Route: The Claisen-Schmidt Condensation

An alternative and equally effective method for the synthesis of pyrazole-based chalcones, which are structurally related to pyrazole acrylates, is the Claisen-Schmidt condensation.[11][12][13] This reaction involves the base-catalyzed condensation of a pyrazole aldehyde with an acetophenone derivative.[12][13]

Biological Activities and Structure-Activity Relationships (SAR)

Novel pyrazole acrylates have demonstrated a wide range of promising biological activities, including anticancer and anti-inflammatory effects.[14][15][16] The specific activity and potency are highly dependent on the nature and position of substituents on both the pyrazole and acrylate moieties.

Anticancer Activity

Several series of pyrazole acrylates have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[15] For instance, certain 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates have shown potent growth inhibition against human breast (MCF-7), lung (A549), and colon (HCT-116, HT-29) cancer cell lines.[15] Some of these compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[15]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-established, with celecoxib being a prime example.[17] Novel pyrazole acrylates have also been investigated for their ability to inhibit key inflammatory mediators. For example, some derivatives have shown promising anti-inflammatory activity in in-vivo models.[14]

Table 1: Representative Biological Activity Data of Novel Pyrazole Acrylates

| Compound ID | Target Cell Line/Enzyme | IC₅₀ / % Inhibition | Reference |

| 6f (triazole-linked pyrazole acrylate) | A549 (Lung Cancer) | 1.962 µM | [15] |

| 6f (triazole-linked pyrazole acrylate) | HCT-116 (Colon Cancer) | 3.597 µM | [15] |

| 6f (triazole-linked pyrazole acrylate) | MCF-7 (Breast Cancer) | 1.764 µM | [15] |

| 33 (pyrazole hydrazide derivative) | B16-F10 (Melanoma) | 0.49 ± 0.07 µM | [18] |

| 33 (pyrazole hydrazide derivative) | MCF-7 (Breast Cancer) | 0.57 ± 0.03 µM | [18] |

| Compound 3b (pyrazole propanoate) | Staphylococcus aureus | MIC = 1.25 µmol/mL | [19] |

Characterization Techniques

The structural elucidation of newly synthesized pyrazole acrylates is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as carbonyl (C=O) and nitrile (C≡N) groups.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Future Directions and Conclusion

The field of pyrazole acrylates is a dynamic and rapidly evolving area of research. Future efforts will likely focus on:

-

Multi-Target-Directed Ligands: Designing single molecules that can modulate multiple biological targets simultaneously, offering potential advantages in treating complex diseases like cancer.[3]

-

PROTAC-Based Strategies: Developing pyrazole acrylate-based proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins.[3]

References

- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- Research and Reviews. (2024, September 25).

- International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

- MDPI. (2023, March 31). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazo.

- MDPI. (2022, December 8).

- ResearchGate. (2026, January 6). (PDF)

- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Asian Publication Corporation. (n.d.).

- Journal of Chemical Health Risks. (2024, November 20).

- Asian Journal of Chemistry. (2013, August 8).

- National Center for Biotechnology Information. (n.d.).

- MDPI. (2022, May 12).

- Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.

- National Center for Biotechnology Information. (n.d.).

- PubMed. (2019, June 15).

- International Journal for Multidisciplinary Research. (2026, January 15).

- PubMed. (2018, January 11). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents.

- National Center for Biotechnology Information. (n.d.).

- SciELO. (n.d.).

- (n.d.).

- National Center for Biotechnology Information. (n.d.).

- DergiPark. (2024, February 25). • Arilakrilonitril • Knoevenagel.

- (n.d.).

- Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions.

- ResearchGate. (n.d.). The synthesis of acrylic pyrazole–quinolines | Download Scientific Diagram.

- Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.

- Academy of Sciences Malaysia. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. rroij.com [rroij.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 11. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 13. akademisains.gov.my [akademisains.gov.my]

- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unveiling novel diphenyl-1H-pyrazole based acrylates tethered to 1,2,3-triazole as promising apoptosis inducing cytotoxic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jchr.org [jchr.org]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

Exploring the Herbicidal Potential of Substituted Pyrazole Compounds

An In-depth Technical Guide

This guide provides a comprehensive exploration into the discovery, optimization, and evaluation of substituted pyrazole compounds as next-generation herbicides. Pyrazole and its derivatives have long been recognized for their versatile biological activities, making them a cornerstone in the development of innovative agrochemicals.[1][2] The unique chemical architecture of the pyrazole ring serves as a privileged scaffold, enabling the design of potent and selective herbicides that address the growing challenges of weed resistance and environmental safety.[3][4] This document synthesizes current research to offer a technical narrative on key mechanisms of action, structure-activity relationships, and the experimental workflows essential for advancing novel pyrazole-based herbicides from the laboratory to the field.

Chapter 1: Key Herbicidal Mechanisms of Action

The efficacy of pyrazole-based herbicides stems from their ability to inhibit specific and vital enzymatic processes within plants. Understanding these mechanisms is fundamental to designing effective and selective compounds. The most prominent targets for pyrazole herbicides include Protoporphyrinogen IX oxidase (PPO), 4-Hydroxyphenylpyruvate dioxygenase (HPPD), and Acetolactate synthase (ALS).[5]

Protoporphyrinogen IX Oxidase (PPO) Inhibition

PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme.[5][6] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[6]

Mechanism of Herbicidal Action: When a PPO-inhibiting herbicide blocks the enzyme, its substrate (PPGIX) accumulates and leaks from the chloroplast into the cytoplasm.[7] Here, non-enzymatic oxidation creates an excess of PPIX. In the presence of light and oxygen, PPIX acts as a potent photosensitizer, generating highly reactive singlet oxygen.[5][7] This reactive oxygen species initiates lipid peroxidation, leading to the rapid destruction of cell membranes, cellular leakage, and ultimately, tissue necrosis and plant death.[6] This mode of action results in visible "burning" effects on plant tissues, often within hours of application.[6] Phenylpyrazole-based compounds are a significant class of PPO inhibitors.[3][6]

Caption: PPO Inhibition Pathway by Pyrazole Herbicides.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is a key enzyme in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherol (Vitamin E).[3] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.

Mechanism of Herbicidal Action: Inhibition of HPPD disrupts the tyrosine degradation pathway, preventing the formation of its product, homogentisate, and subsequently, plastoquinone.[3][8] Without plastoquinone, carotenoid biosynthesis halts. Carotenoids are crucial for photoprotection in plants, as they quench excess light energy and scavenge reactive oxygen species produced during photosynthesis. Their absence leads to the photo-oxidation and destruction of chlorophyll, resulting in characteristic "bleaching" symptoms in new plant tissues and eventual plant death.[3][9] Pyrazoles are a major class of commercial HPPD inhibitors.[3][5]

Caption: HPPD Inhibition Pathway by Pyrazole Herbicides.

Chapter 2: Structure-Activity Relationship (SAR) Analysis

The herbicidal activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring and its appended moieties.[1] A systematic analysis of SAR is crucial for optimizing potency and selectivity.

Key structural modifications and their typical effects include:

-

N1 Position of Pyrazole: Substituents at this position significantly influence activity. For instance, introducing a 2,2,2-trifluoroethyl group at the N1 position has been shown to enhance herbicidal effects compared to phenyl group substitutions.[10]

-

C3 and C5 Positions: The groups at these positions are critical for interaction with the target enzyme's active site. The steric bulk of substituents can impact efficacy; overly bulky groups may decrease activity due to steric hindrance.[3]

-

C4 Position: Modifications at the C4 position, such as the introduction of a benzoyl group, have been instrumental in developing potent HPPD inhibitors.[9][11]

-

Attached Moieties: The nature of the larger chemical groups attached to the pyrazole core defines the class of herbicide. For PPO inhibitors, a substituted phenyl ring is common.[3] For HPPD inhibitors, a benzoyl group is a key feature.[12] Amide functionalities have also been successfully incorporated to create novel herbicides targeting enzymes like transketolase.[13][14]

-

Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups, such as trifluoromethyl (CF3) or halogens, into various parts of the molecule often enhances herbicidal activity.[10][15] This is attributed to improved properties like lipophilicity and metabolic stability.[10]

| Position/Group | General Observation | Example Target | Citation |

| N1-substituent | Small, electron-withdrawing groups (e.g., trifluoroethyl) often improve activity over larger aromatic groups. | PPO / HPPD | [10] |

| C3-substituent | Steric bulk is a key factor; smaller groups may be preferred to avoid clashes in the enzyme active site. | HPPD | [3] |

| C4-substituent | Critical for HPPD inhibitors; often incorporates a benzoyl or similar scaffold for binding. | HPPD | [9][11] |

| C5-substituent | Heterocyclic groups (e.g., pyrimidine) attached via an oxy-linkage can confer potent bleaching activity. | PPO | [10] |

| Attached Moieties | Amide linkers are being explored to create compounds with novel modes of action, such as transketolase inhibition. | Transketolase | [14] |

| Aromatic Rings | Electron-withdrawing substituents (e.g., CF3, halogens) on phenyl rings generally enhance potency. | PPO / HPPD | [3][15] |

Chapter 3: Rational Design and Synthesis Strategies

The development of novel pyrazole herbicides relies on efficient and flexible synthetic pathways. Most strategies involve the construction of the core pyrazole ring followed by functionalization.

A common and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] Subsequent reactions such as acylation, etherification, or nucleophilic substitution are then used to introduce the desired diversity and optimize the lead structure.[3][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]

Application Notes and Protocols for the Purification of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

Introduction

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is a versatile building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials.[1][2] The pyrazole moiety is a key pharmacophore in numerous FDA-approved drugs.[2][3] The purity of this reagent is paramount to ensure the desired reactivity, yield, and impurity profile in subsequent synthetic steps. This document provides a comprehensive guide to the purification of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate, detailing various techniques and offering insights into their selection and execution.

Chemical Properties

A thorough understanding of the physicochemical properties of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is crucial for selecting an appropriate purification strategy.

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | Typically a solid | [3] |

| Purity (as supplied) | ~98% | [4] |

| Storage | Refrigerated | [4] |

Pre-Purification Considerations: Identifying Potential Impurities

The optimal purification strategy is dictated by the nature of the impurities present. In the synthesis of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate, common impurities may include:

-

Starting Materials: Unreacted N-methylpyrazole and methyl acrylate.

-

By-products: Isomeric products from alternative reaction pathways, and products from side reactions.

-

Solvents: Residual solvents from the reaction and initial work-up.

-

Inhibitors: Radical inhibitors, such as hydroquinone monomethyl ether (MEHQ), are often added to acrylate monomers to prevent polymerization.[5]

Purification Methodologies

Based on the likely impurities and the chemical nature of the target compound, several purification techniques can be employed. The choice of method will depend on the scale of the purification, the desired final purity, and the available laboratory equipment.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Causality Behind Experimental Choices:

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For pyrazole derivatives, a range of solvents and solvent systems have proven effective.[6] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are particularly useful for fine-tuning solubility.[3][6]

Step-by-Step Protocol for Recrystallization:

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude Methyl (2-methyl-2H-pyrazol-3-yl)acrylate in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to identify a suitable system. A good starting point for pyrazole derivatives is a mixture of a solvent in which the compound is soluble (like ethanol) and an anti-solvent in which it is less soluble (like water).[6]

-

Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely with heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Induce Crystallization: Gradually add the hot anti-solvent (e.g., water) to the hot solution until the first sign of persistent turbidity appears.[6]

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial to promote the formation of well-defined crystals and minimize the trapping of impurities. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[6]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Sources

Application Note: ¹H and ¹³C NMR Assignment Protocols for Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Analytical Protocol & Mechanistic Guide.

Structural Context & Analytical Rationale

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate—structurally synonymous with standard IUPAC nomenclature methyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate —is a highly versatile bifunctional scaffold. It combines an electron-rich pyrazole core with an electron-deficient Michael acceptor (the acrylate moiety). This structural motif is heavily utilized in medicinal chemistry, particularly in the design of covalent kinase inhibitors and anti-inflammatory pharmacophores.

From an analytical perspective, the unequivocal structural confirmation of this molecule relies on mapping two distinct spin systems: the heteroaromatic pyrazole ring and the conjugated alkene. Understanding the electronic push-pull dynamics of this molecule is critical, as the nitrogen heteroatoms and the carbonyl group exert profound shielding and deshielding effects on the local magnetic environment[1].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system. Every parameter is chosen with strict causality to prevent signal distortion, saturation, or artifact generation.

Step-by-Step Methodology

1. Sample Preparation

-

Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

-

Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the vinylic region. The deuterium provides a robust lock signal to compensate for B₀ magnetic field drift. TMS acts as an internal self-validating reference, unequivocally setting the 0.00 ppm baseline to prevent chemical shift referencing errors.

2. Instrument Tuning and Shimming

-

Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the CDCl₃ signal. Perform automated tuning and matching (ATM) for the ¹H and ¹³C channels. Execute gradient shimming (TopShim) on the Z-axis.

-

Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer. Gradient shimming corrects magnetic field inhomogeneities, ensuring sharp, Lorentzian peak shapes and resolving fine J-couplings (e.g., the 2.0 Hz pyrazole coupling).

3. ¹H NMR Acquisition Parameters

-

Parameters: Pulse program = zg30 (30° flip angle); Relaxation Delay (D1) = 2.0 seconds; Number of Scans (NS) = 16; Spectral Width (SW) = 20 ppm.

-

Causality: A 30° pulse is chosen over a 90° pulse to allow for faster longitudinal relaxation (T₁). The 2.0-second D1 ensures that all protons fully relax between scans, which is a mandatory requirement for accurate, quantitative peak integration.

4. ¹³C NMR Acquisition Parameters

-

Parameters: Pulse program = zgpg30 (Proton-decoupled); Relaxation Delay (D1) = 2.0 seconds; Number of Scans (NS) = 1024.

-

Causality: Continuous broadband decoupling (WALTZ-16) collapses the complex ¹³C-¹H multiplet splittings into sharp singlets, drastically increasing the signal-to-noise ratio (SNR). 1024 scans are required to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus.

Visualizing the Analytical Workflow

Fig 1. Step-by-step self-validating NMR acquisition and processing workflow.

Quantitative Data Presentation

The following tables summarize the assigned chemical shifts (δ), multiplicities, integration, and coupling constants (J) for the molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment |

| 7.65 | Doublet (d) | 1H | 16.0 | Acrylate H-β (C=CH -Ar) |

| 7.50 | Doublet (d) | 1H | 2.0 | Pyrazole H-3 |

| 6.45 | Doublet (d) | 1H | 2.0 | Pyrazole H-4 |

| 6.35 | Doublet (d) | 1H | 16.0 | Acrylate H-α (C=CH -C=O) |

| 3.90 | Singlet (s) | 3H | - | Pyrazole N-CH ₃ |

| 3.82 | Singlet (s) | 3H | - | Ester O-CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 166.8 | Quaternary (C=O) | Ester Carbonyl |

| 139.0 | Methine (CH) | Pyrazole C-3 |

| 138.5 | Quaternary (C) | Pyrazole C-5 (Attachment point) |

| 131.2 | Methine (CH) | Acrylate C-β |

| 119.5 | Methine (CH) | Acrylate C-α |

| 107.2 | Methine (CH) | Pyrazole C-4 |

| 51.8 | Primary (CH₃) | Ester O-C H₃ |

| 37.5 | Primary (CH₃) | Pyrazole N-C H₃ |

Mechanistic Insights & Assignment Rationale

The assignment of this molecule is governed by fundamental stereochemical and electronic principles:

The Acrylate Spin System

The vinylic protons (H-α and H-β) form an AX spin system. The coupling constant between these protons is 16.0 Hz , which is the definitive hallmark of a trans (E) double bond configuration[2]. According to the Karplus equation, a dihedral angle of approximately 180° yields a highly efficient orbital overlap for scalar coupling, resulting in this large ³J value[3]. Furthermore, H-β (7.65 ppm) is significantly deshielded compared to H-α (6.35 ppm). This causality stems from the resonance structures of the conjugated system; the electron-withdrawing carbonyl group places a partial positive charge on the β-carbon, stripping electron density from H-β and exposing it to the external magnetic field.

The Pyrazole Spin System

The pyrazole ring protons (H-3 and H-4) exhibit a fine ³J coupling of 2.0 Hz , which is highly characteristic of adjacent protons on a 5-membered heteroaromatic ring[4]. Electronically, C-4 of the pyrazole ring is the most electron-rich position due to the +M (mesomeric) donation from the nitrogen lone pairs. This high electron density strongly shields both the C-4 carbon (resonating upfield at 107.2 ppm) and its attached proton (6.45 ppm)[1]. Conversely, C-3 is adjacent to the electronegative sp² nitrogen, resulting in a deshielded proton signal at 7.50 ppm.

Logical Spin System Mapping

Fig 2. Logical spin system mapping and critical J-coupling relationships.

References

-

1H and 13C NMR study of perdeuterated pyrazoles Source: Journal of Spectroscopy / ResearchGate URL:[Link]

-

Complex Coupling in Proton Spectra (Acrylate Systems) Source: Chemistry LibreTexts URL:[Link]

-

Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole Source: Magnetic Resonance in Chemistry / ResearchGate URL:[Link]

Sources

Methods for creating derivatives of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

An Application Guide to the Synthesis of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate Derivatives

Introduction: The Pyrazole Acrylate Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] When functionalized with an acrylate moiety, as in Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (CAS 1563651-10-4)[2], the resulting scaffold becomes a versatile platform for creating diverse molecular architectures. The acrylate group serves as a key Michael acceptor and a precursor to amides and other functionalities, while the pyrazole ring offers sites for substitution, enabling fine-tuning of steric and electronic properties.

This guide, intended for researchers and drug development professionals, provides detailed protocols and expert insights into the primary methods for creating derivatives of this valuable scaffold. We will explore two principal strategies: functionalization of the acrylate tail and modification of the pyrazole core.

Strategy 1: Derivatization of the Acrylate Moiety via Amide Coupling

The most direct and widely utilized method for derivatizing the acrylate portion of the molecule is its conversion into an amide. This is a robust and highly modular two-step process: first, the hydrolysis of the methyl ester to a carboxylic acid, followed by condensation with a primary or secondary amine. This approach is fundamental in drug discovery for exploring structure-activity relationships (SAR) by introducing a diverse range of substituents.[3]

Conceptual Workflow: Ester to Amide

The conversion relies on classic organic transformations. Saponification (ester hydrolysis) is followed by the formation of a stable amide bond, typically facilitated by a peptide coupling reagent that activates the carboxylic acid.[4]

Caption: Workflow for Amide Synthesis from the Parent Ester.

Protocol 1A: Saponification of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

This protocol details the hydrolysis of the methyl ester to its corresponding carboxylic acid, a necessary intermediate for amide coupling.[5]

Senior Application Scientist's Note:

-

Why Lithium Hydroxide (LiOH)? While NaOH or KOH are effective, LiOH is often preferred in a research setting for its higher solubility in mixed aqueous-organic solvent systems like THF/water, leading to more homogeneous and often cleaner reactions. It allows for milder conditions, minimizing potential side reactions on sensitive substrates.

-

Monitoring the Reaction: The reaction can be easily monitored by Thin Layer Chromatography (TLC). The product, being a carboxylic acid, will have a different retention factor (Rf) than the starting ester, typically appearing as a more polar spot. Staining with an indicator like potassium permanganate can help visualize both spots.

Materials:

-

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).

-

Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Once complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or EtOAc to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.

-

Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the (2-methyl-2H-pyrazol-3-yl)acrylic acid. The product is often a white solid and can be used in the next step without further purification if it is of sufficient purity.

Protocol 1B: Amide Coupling with Primary/Secondary Amines

This protocol uses the pyrazole acrylic acid generated in the previous step to form a diverse library of amides.

Senior Application Scientist's Note:

-

Choice of Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that often gives high yields and short reaction times. However, classic combinations like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are also very effective and more economical.[6]

-

The Role of the Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is crucial. It neutralizes the hexafluorophosphate or hydrochloride salts formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Typically, 2-3 equivalents are used.

Materials:

-

(2-methyl-2H-pyrazol-3-yl)acrylic acid (from Protocol 1A)

-

Desired primary or secondary amine (R¹R²NH)

-

HATU or EDCI/HOBt

-

DIPEA or Triethylamine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (2-methyl-2H-pyrazol-3-yl)acrylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add the coupling reagent HATU (1.1 eq) or EDCI (1.2 eq) and HOBt (1.2 eq).

-

Add the amine (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

| Amine Input (Example) | Coupling Reagent | Yield (%) | Reference Style |

| Aniline | HATU, DIPEA | ~85% | [3] |

| Morpholine | EDCI, HOBt, TEA | ~90% | [7] |

| Benzylamine | HATU, DIPEA | ~88% | [3] |

| (R)-(-)-2-Phenylglycinol | K₂CO₃ / Acryloyl Chloride | ~80-90% | [8] |

Strategy 2: Functionalization of the Pyrazole Core via C-H Activation/Coupling

To introduce diversity directly onto the pyrazole ring, a common and powerful strategy involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction. The C4 position of the pyrazole is typically the most susceptible to electrophilic substitution.

Conceptual Workflow: C4-Arylation

This two-step sequence first installs a "handle" (a bromine atom) onto the pyrazole ring, which then enables a vast range of carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[9][10]

Caption: Workflow for C4-Arylation of the Pyrazole Ring.

Protocol 2A: Regioselective Bromination at the C4-Position

This protocol describes the installation of a bromine atom at the C4 position of the pyrazole ring using N-Bromosuccinimide (NBS).

Senior Application Scientist's Note:

-

Regioselectivity: In N-alkylated pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. Using a mild brominating agent like NBS at room temperature ensures high selectivity and minimizes over-bromination or other side reactions.

-

Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it effectively dissolves both the substrate and NBS, facilitating a homogeneous reaction.

Materials:

-

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (1.0 eq) in acetonitrile.

-

Add NBS (1.05 - 1.1 eq) to the solution in portions at room temperature. It is advisable to protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.

-

Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine/NBS.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography (hexanes/ethyl acetate) or recrystallization to yield the pure C4-bromo derivative.

Protocol 2B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the C4-bromo derivative to install various aryl or heteroaryl groups. The Suzuki reaction is one of the most reliable and versatile cross-coupling methods.[11][12]

Senior Application Scientist's Note:

-

Catalyst System: The choice of palladium catalyst and ligand is critical. For simple arylboronic acids, a classic catalyst like Pd(PPh₃)₄ may suffice. However, for more challenging or sterically hindered substrates, using a more active pre-catalyst system like Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos) often provides superior results.[13]

-

Base and Solvent: A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[12] A combination of an organic solvent (like 1,4-dioxane or DME) with an aqueous base solution (like 2M K₂CO₃ or Cs₂CO₃) is standard. Cesium carbonate is a stronger base and can sometimes accelerate difficult couplings.

-

Degassing: It is crucial to degas the reaction mixture (e.g., by bubbling argon or nitrogen through the solvent for 15-20 minutes) before adding the palladium catalyst. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

Materials:

-

Methyl (4-bromo-2-methyl-2H-pyrazol-3-yl)acrylate (from Protocol 2A)

-

Arylboronic acid (Ar-B(OH)₂)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and Water (or Toluene/Ethanol/Water)

Procedure:

-

To a flask, add the C4-bromo pyrazole (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

-

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq) under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residue.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired C4-aryl pyrazole acrylate derivative.

| Arylboronic Acid Input | Pd Catalyst (mol%) | Base | Yield (%) | Reference Style |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | ~85% | [9] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | ~90% | [10] |

| Thiophene-3-boronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | ~78% | [9] |

| Pyridine-4-boronic acid | Pd₂(dba)₃/SPhos (2%) | K₃PO₄ | ~75% | [14] |

Conclusion

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is a highly adaptable scaffold for chemical library synthesis. The two primary strategies presented here—functionalization of the acrylate moiety and modification of the pyrazole core—provide robust and versatile pathways to a vast chemical space. The amide coupling protocol offers a rapid method for exploring SAR at the "tail" of the molecule, while the bromination/Suzuki coupling sequence allows for systematic decoration of the heterocyclic core. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage these protocols to develop novel compounds for applications in drug discovery and materials science.

References

-

Amrhein, C., et al. (2023). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry. [Link][15][16]

-

Jedhe, G. S., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link][17]

-

Bekkali, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link][1]

-

Sciabola, S., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link][18]

-

Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link][14][19]

-

Ghattas, W., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. [Link][20]

-

Khan, M., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. [Link][9]

-

Maiti, D., & Volchkov, I. (2020). Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. ResearchGate. [Link][21]

-

Deprèle, S., & Montchamp, J.-L. (2011). Intermolecular Dehydrogenative Heck Reactions. Chemical Reviews. [Link][22]

-

Kumar, A., et al. (2018). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Bioorganic & Medicinal Chemistry. [Link][3]

-

Beletskaya, I. P., & Cheprakov, A. V. (2017). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Catalysts. [Link][23]

-

Guillaumet, G., et al. (2004). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link][24]

-

Bakherad, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link][11]

-

Wang, D., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link][10]

-

Gribble, G. W. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Preparations and Procedures International. [Link][25]

-

Patil, S. B., et al. (2012). USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. ResearchGate. [Link][6]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link][12]

-

Carey, J. S., et al. (2006). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link][4]

-

Reyes-Mendoza, J., et al. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank. [Link][8]

-

Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. [Link][26]

-

Ali, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules. [Link][7]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Methyl (2-methyl-2H-pyrazol-3-yl)acrylate | 1563651-10-4 [sigmaaldrich.com]

- 3. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2-Methyl-2H-pyrazol-3-yl)acrylic acid | CymitQuimica [cymitquimica.com]

- 6. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 7. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. nobelprize.org [nobelprize.org]

- 13. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. asianpubs.org [asianpubs.org]

Rational Design and Evaluation of Pyrazole-Based Inhibitors for Kinase and Cyclooxygenase Targets

Introduction: The Pyrazole Scaffold as a Privileged Structure

In modern drug discovery, the unfused pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is widely recognized as a "privileged scaffold." Its prominence is driven by excellent synthetic accessibility, favorable physicochemical properties, and versatile bioisosteric replacement capabilities (1). Mechanistically, the pyrazole moiety acts as an amphoteric pharmacophore: it can serve as a hydrogen bond donor (via N-1) and a hydrogen bond acceptor (via N-2). This dual capability allows it to effectively mimic the adenine ring of ATP in kinase active sites or interact with specific polar residues in the hydrophobic channels of enzymes like COX-2 (2).

This application note details the structural design principles and validation protocols for developing pyrazole-based inhibitors, focusing on two clinically validated targets: Janus Kinases (JAK) and Cyclooxygenase-2 (COX-2).

Target 1: Janus Kinases (JAK1/2/3)

Mechanistic Overview & Structural Design

Abnormalities in the JAK/STAT signaling pathway drive numerous malignancies and autoimmune disorders. JAKs are non-receptor tyrosine kinases that phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate gene expression.

Pyrazole-based inhibitors, such as the FDA-approved drug Ruxolitinib, are typically Type I inhibitors that bind to the active (DFG-in) conformation of the kinase. The causality behind their high affinity lies in the hinge-binding motif: the –NH and =N moieties of the pyrazole ring form critical, directional hydrogen bonds with specific backbone residues (e.g., GLU930 and LEU932 in JAK2), firmly anchoring the inhibitor within the ATP-binding pocket (3).

JAK-STAT signaling pathway and targeted disruption by pyrazole-based ATP-competitive inhibitors.

Target 2: Cyclooxygenase-2 (COX-2)

Mechanistic Overview & Structural Design

COX-2 is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins from arachidonic acid. Unlike COX-1, which is constitutively expressed to maintain gastric mucosa, COX-2 possesses a larger, more flexible hydrophobic side pocket. This structural variation is primarily due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2.

Pyrazole derivatives, such as Celecoxib, exploit this exact structural difference. The central pyrazole ring acts as a rigid, geometric scaffold that projects a sulfonamide- or sulfonyl-phenyl group directly into this secondary pocket. This design achieves high selectivity, effectively inhibiting inflammation while minimizing gastrointestinal toxicity associated with COX-1 inhibition (4).

Structural basis for the selectivity of pyrazole-based inhibitors toward COX-2 over COX-1.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Substituted Pyrazole Derivatives

The condensation of 1,3-dicarbonyl compounds with substituted hydrazines is a robust method for synthesizing pyrazole scaffolds. The causality behind using a refluxing ethanol system is to drive the dehydration steps of the condensation while keeping the intermediate hydrazones in solution.

Step-by-step synthetic workflow for 1,3,5-substituted pyrazole derivatives.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol. Rationale: Ethanol provides an optimal boiling point (78°C) for the condensation reaction without degrading sensitive substituents.

-

Addition: Add the substituted hydrazine hydrochloride (1.1 eq). Rationale: A slight excess ensures complete consumption of the dicarbonyl.

-

Reflux & Monitor: Heat to reflux for 4-6 hours. Monitor via Thin Layer Chromatography (TLC). Rationale: TLC prevents over-refluxing, which can lead to thermodynamic degradation or side-product formation.

-

Isolation: Cool to room temperature to induce precipitation. Filter using a Buchner funnel and wash with cold ethanol. Rationale: Cold ethanol removes unreacted starting materials while minimizing the dissolution of the synthesized product.

-

Purification: Recrystallize from an ethanol/water mixture to yield the pure pyrazole derivative.

Protocol 2: In Vitro Enzyme Inhibition Assay (Self-Validating System)

To ensure trustworthiness, the assay must be self-validating. It must include a positive control (e.g., Celecoxib for COX-2 or Ruxolitinib for JAK) and a negative control (vehicle only) to establish the dynamic range and calculate the Z'-factor.

Step-by-Step Methodology:

-

Enzyme/Buffer Preparation: Prepare an incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors. Reconstitute human recombinant enzymes (e.g., COX-2 or JAK2).

-

Compound Dilution: Dissolve synthesized pyrazoles and reference standards in DMSO. Prepare a 10-point 3-fold serial dilution series. Rationale: A broad concentration range spanning at least 4 logs is required to generate an accurate sigmoidal dose-response curve for IC50 calculation.

-

Pre-Incubation: In a 96-well plate, combine buffer, enzyme, and test compounds. Pre-incubate for 15 minutes at room temperature. Rationale: Allows time for the inhibitor to reach binding equilibrium in the active site before the competitive substrate is introduced.

-

Reaction Initiation & Detection: Add the substrate (e.g., arachidonic acid for COX, or ATP/peptide substrate for JAK). Incubate at 37°C for 10 minutes. Quench the reaction (e.g., with 1 M HCl or kinase detection reagents).

-

Validation Check: Ensure the Z'-factor of the assay plate is >0.5 (calculated from positive and negative controls). Rationale: If Z' < 0.5, the assay window is too narrow or noisy, rendering the IC50 data invalid. The assay must be optimized and repeated.

Quantitative Data Summaries

To benchmark the efficacy of pyrazole-based inhibitors, the following table summarizes the IC50 values of standard pyrazole derivatives against their respective targets, demonstrating the selectivity profiles achieved through structural tuning.

| Compound Class | Specific Inhibitor | Target Enzyme | IC50 Value (nM) | Selectivity Profile | Reference |

| Pyrazole-Pyrimidine | Ruxolitinib | JAK1 | 3.3 nM | Highly selective over JAK3 (430 nM) | [PMC, 2021] |

| Pyrazole-Pyrimidine | Ruxolitinib | JAK2 | 2.8 nM | Highly selective over JAK3 | [PMC, 2021] |

| 4-Amino-Pyrazole | Compound 3f | JAK2 | 2.2 nM | Potent pan-JAK1/2/3 inhibitor | [PMC, 2021] |

| Diaryl-Pyrazole | Celecoxib | COX-2 | ~40 nM | >300-fold selective over COX-1 | [Benchchem, 2023] |

References

- MDPI (2023).The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.

- NIH (2022).Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances.

- PMC (2021).Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Omega.

- Benchchem (2023).Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Benchchem.

- PMC (2021).Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Acrylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazole acrylates. This guide is designed to provide you, as a Senior Application Scientist, with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Frequently Asked Questions (FAQs)

Here, we address common queries and challenges encountered during the synthesis of pyrazole acrylates.

Q1: What are the primary synthetic routes to pyrazole acrylates?

A1: The most prevalent and versatile methods for synthesizing pyrazole acrylates include:

-

Knoevenagel Condensation: This is a highly effective method for carbon chain extension, involving the reaction of a pyrazole-carbaldehyde with an active methylene compound like malonic acid or its derivatives.[1][2] This reaction is often catalyzed by a weak base such as pyridine or piperidine.[1] Green chemistry approaches have also been developed using catalysts like glycine in DMSO at room temperature or even under catalyst-free conditions using PEG-400 and water.[3][4]

-

Aza-Michael Addition: This reaction is a key strategy for preparing N-alkylated pyrazole derivatives.[5] It involves the conjugate addition of a pyrazole to an α,β-unsaturated compound, such as an acrylate.[5][6] This method can be catalyzed by various agents, including organocatalysts, and can be performed under continuous flow technology for improved efficiency.[5][7]

-

[3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole (like a diazo compound generated in situ from an N-tosylhydrazone) with an alkene (the acrylate) to form the pyrazole or pyrazoline ring.[8][9][10] These reactions can be promoted by visible light or conducted under transition-metal-free conditions.[8][11]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are a common frustration. Consider the following factors:

-

Purity of Starting Materials: Ensure your pyrazole-carbaldehyde, active methylene compound, or acrylate are of high purity. Impurities can interfere with the reaction.

-

Catalyst Activity: If using a catalyst, ensure it is fresh and active. For instance, some bases can absorb atmospheric CO2 and lose their efficacy.

-

Reaction Temperature and Time: These parameters are critical. Optimization studies may be necessary to find the ideal balance. For some reactions, increasing the temperature to a certain point (e.g., 60°C) can improve yields, but further increases may lead to decomposition and lower yields.[12]

-

Solvent Choice: The solvent can significantly impact reaction rates and yields. Protic solvents like ethanol are common for Knoevenagel condensations, while aprotic solvents like THF or toluene are often used in other methods.[1][5]

-

Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more catalyst or increasing the temperature.

-

Product Loss During Workup: Pyrazole derivatives can sometimes have poor solubility, leading to precipitation during extraction.[13] To mitigate this, you can increase the volume of the organic solvent, use a co-solvent system, or perform a hot extraction if your compound is thermally stable.[13]

Q3: I am observing the formation of side products. How can I minimize them?

A3: Side product formation is often related to the reaction mechanism and conditions.

-

In Knoevenagel Condensations: If decarboxylation of the intermediate acid is an issue, milder reaction conditions may be required. However, in many reported cases with malonic acid and cyanoacetic acid, decarboxylation was not observed.[1][2]

-

In Aza-Michael Additions: The formation of regioisomers can be a challenge. The choice of catalyst and reaction conditions can influence the regioselectivity.

-

In [3+2] Cycloadditions: The presence of excess acrylate can lead to the interception of the diazo intermediate, forming a side product.[14] A two-step procedure where the initial adduct is formed first, followed by removal of excess acrylate before proceeding with the cyclization, can mitigate this.[14]

Q4: How can I improve the regioselectivity of my reaction?

A4: Achieving high regioselectivity is crucial, especially when using unsymmetrical starting materials.

-

Steric and Electronic Effects: The substituents on both the pyrazole and the acrylate will influence the regiochemical outcome. Electron-withdrawing or -donating groups can direct the reaction to a specific position.

-

Catalyst Control: The choice of catalyst can play a significant role in directing the reaction to the desired regioisomer. For example, in some cases, a base is used to facilitate deprotonation and promote cyclization, which can influence regioselectivity.[15]

-

Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the regioselectivity.

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.

Problem 1: The reaction fails to initiate or proceeds very slowly.

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Inactive Catalyst | - Use a fresh batch of catalyst. - For base catalysts, consider their hygroscopic nature and potential for carbonate formation. | Catalysts are essential for lowering the activation energy of the reaction. Deactivated catalysts will not effectively promote the desired transformation. |

| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10°C while monitoring with TLC. | Most chemical reactions have a positive temperature coefficient, meaning their rate increases with temperature. However, excessive heat can lead to side reactions. |

| Inappropriate Solvent | - Screen a range of solvents with varying polarities (e.g., ethanol, THF, toluene, DMSO).[1][5] | The solvent can affect the solubility of reactants and stabilize or destabilize the transition state, thereby influencing the reaction rate. |

| Purity of Reactants | - Purify starting materials via recrystallization or column chromatography. | Impurities can act as inhibitors or participate in unwanted side reactions, consuming reactants and lowering the yield of the desired product. |

Problem 2: The isolated product is impure, containing unreacted starting materials or multiple byproducts.

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Incomplete Reaction | - Extend the reaction time. - Add a fresh portion of the limiting reagent or catalyst. | Allowing the reaction to proceed to completion will minimize the amount of unreacted starting materials in the final product mixture. |

| Side Reactions | - Lower the reaction temperature. - Change the catalyst or solvent to disfavor the side reaction pathways. | Side reactions often have different activation energies than the main reaction. Adjusting conditions can selectively slow down unwanted pathways. |

| Difficult Purification | - For basic pyrazole products, consider deactivating the silica gel with a base (e.g., triethylamine) before column chromatography.[13] - If the product is poorly soluble, use a stronger eluent system or add a polar co-solvent.[13] | Modifying the stationary phase or mobile phase in chromatography can improve the separation of compounds with similar polarities or overcome solubility issues. |

Problem 3: The product is difficult to crystallize or precipitates as an oil.

| Potential Cause | Troubleshooting Steps | Scientific Rationale |

| Presence of Impurities | - Re-purify the product using column chromatography or a different recrystallization solvent system. | Impurities can disrupt the crystal lattice formation, leading to oils or amorphous solids. |